Cas no 1361696-74-3 (3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol)

3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol
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- インチ: 1S/C12H7Cl4NO/c13-6-3-4-9(17-10(6)5-18)11-7(14)1-2-8(15)12(11)16/h1-4,18H,5H2
- InChIKey: AKFUEBZPJIHRAH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1C=CC(=C(CO)N=1)Cl)Cl)Cl
計算された属性
- 精确分子量: 322.925225 g/mol
- 同位素质量: 320.928175 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 33.1
- 分子量: 323.0
3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013030453-1g |
3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol |
1361696-74-3 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
Alichem | A013030453-500mg |
3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol |
1361696-74-3 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
Alichem | A013030453-250mg |
3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol |
1361696-74-3 | 97% | 250mg |
475.20 USD | 2021-06-22 |
3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanolに関する追加情報
Introduction to 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol (CAS No. 1361696-74-3) and Its Recent Applications in Chemical Biology
The compound 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol, identified by the CAS number 1361696-74-3, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyridine core substituted with chloro and trichlorophenyl groups, has garnered attention due to its unique structural and functional properties. The presence of multiple chlorine atoms enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
Recent studies have highlighted the potential of 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol as a key building block in the development of novel therapeutic agents. Its pyridine scaffold is particularly relevant in medicinal chemistry, where it serves as a privileged structure for designing molecules with enhanced binding affinity and selectivity. The compound's dual functionality, combining both hydroxymethyl and chloro substituents, allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological profile.
In the context of drug discovery, 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol has been explored for its role in inhibiting specific enzymatic targets. For instance, its structural motif is reminiscent of known bioactive compounds that interact with proteins involved in metabolic pathways and signal transduction. The chlorine atoms on the phenyl ring contribute to its ability to engage with hydrophobic pockets within target proteins, facilitating the development of potent inhibitors.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The chloro group at the 3-position and the hydroxymethyl group at the 2-position provide multiple sites for functionalization, allowing chemists to construct complex molecules through cross-coupling reactions, nucleophilic substitutions, and other transformations. This flexibility has been leveraged in the synthesis of derivatives with improved pharmacokinetic properties and reduced toxicity.
Recent advancements in computational chemistry have further enhanced the utility of 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol. Molecular docking studies have demonstrated its potential as a scaffold for designing small-molecule inhibitors targeting disease-causing enzymes. These studies predict that modifications to the pyridine ring can optimize binding interactions with protein receptors, leading to more effective therapeutic outcomes.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in leveraging such versatile intermediates to develop next-generation drugs. The ability to rapidly modify 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol into structurally diverse analogs has made it a cornerstone in several drug discovery programs aimed at addressing unmet medical needs.
In summary, 3-Chloro-6-(2,3,6-trichlorophenyl)pyridine-2-methanol (CAS No. 1361696-74-3) represents a promising candidate for further exploration in chemical biology and pharmaceutical development. Its unique structural features and synthetic accessibility make it an indispensable tool for researchers seeking to design innovative therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in advancing drug discovery efforts worldwide.
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